molecular formula C11H19BO3 B14858656 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B14858656
M. Wt: 210.08 g/mol
InChI Key: ISCZLGNHKHCCSO-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol: is a complex organic compound that features a unique bicyclo[1.1.1]pentane structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol typically involves the reaction of bicyclo[1.1.1]pentane derivatives with boronic esters. One common method includes the use of pinacolborane in the presence of a palladium catalyst to achieve borylation at the benzylic C-H bond .

Industrial Production Methods: Industrial production of this compound often employs large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace the boronic ester group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bicyclo[1.1.1]pentane compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block for constructing larger, more intricate structures.

Biology and Medicine: In biological and medical research, the compound is explored for its potential as a drug delivery agent due to its unique structural properties. It can be functionalized to carry therapeutic agents to specific targets within the body.

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity allows for the creation of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol exerts its effects involves the interaction of its boronic ester group with various molecular targets. This interaction can lead to the formation of stable complexes or facilitate the transfer of functional groups, thereby influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Uniqueness: What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol apart from similar compounds is its bicyclo[1.1.1]pentane core. This structure imparts unique stability and reactivity, making it particularly useful in applications requiring robust and versatile intermediates.

Properties

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C11H19BO3/c1-8(2)9(3,4)15-12(14-8)10-5-11(13,6-10)7-10/h13H,5-7H2,1-4H3

InChI Key

ISCZLGNHKHCCSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)O

Origin of Product

United States

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